molecular formula C14H20N4O3S B2462150 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 1105203-76-6

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B2462150
CAS No.: 1105203-76-6
M. Wt: 324.4
InChI Key: RQGACEHFEVKYFD-UHFFFAOYSA-N
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Description

N-(2-(2-((2-Methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure incorporating a thienopyrazole core, a cyclopropanecarboxamide moiety, and a 2-methoxyethylamino side chain. Compounds with this specific combination of heterocyclic and amide functionalities are frequently investigated for their potential to interact with a variety of biological targets. Researchers may explore its utility as a key intermediate in the synthesis of more complex molecules or as a core scaffold for the development of novel therapeutic agents. Its structural properties suggest potential applications in early-stage drug discovery programs, including high-throughput screening and structure-activity relationship (SAR) studies. As with many specialized biochemicals, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. For specific handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-21-5-4-15-12(19)6-18-13(16-14(20)9-2-3-9)10-7-22-8-11(10)17-18/h9H,2-8H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGACEHFEVKYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclopropanecarboxamide Group: This can be achieved through amide bond formation reactions, often using coupling reagents such as carbodiimides.

    Introduction of the 2-Methoxyethylamino Group: This step may involve nucleophilic substitution reactions where the amino group is introduced into the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The amino and methoxy groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of a thieno[3,4-c]pyrazole core with a cyclopropanecarboxamide moiety. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Biological Activity

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of 374.5 g/mol. Its structure features a thieno[3,4-c]pyrazole core which is known for its pharmacological significance. The compound's unique structure enables interactions with various biological targets, making it a candidate for further research in drug development.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thieno[3,4-c]pyrazole derivatives. For instance, compounds similar to N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl) have demonstrated protective effects against oxidative stress in various biological models. A study assessing the effects of these compounds on erythrocytes from Clarias gariepinus (African catfish) showed significant reductions in erythrocyte malformations induced by 4-nonylphenol toxicity when treated with thieno[3,4-c]pyrazole derivatives. The alterations in erythrocyte morphology were markedly lower in treated groups compared to controls, suggesting a protective mechanism against oxidative damage .

Treatment Group Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B0.6 ± 0.16
Thieno Compound C28.3 ± 2.04

2. Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have been linked to anti-inflammatory effects through the inhibition of specific pathways involved in inflammation. Research indicates that these compounds can selectively inhibit phosphodiesterase enzymes (PDEs), which play crucial roles in inflammatory responses . This inhibition could provide therapeutic benefits in treating conditions characterized by chronic inflammation.

3. Antimicrobial and Anticancer Properties

The biological activity of thieno[3,4-c]pyrazole compounds extends to antimicrobial and anticancer effects. Various studies have reported that these compounds exhibit significant activity against a range of microbial pathogens and cancer cell lines . The mechanisms include interference with cell signaling pathways and induction of apoptosis in cancer cells.

The proposed mechanisms for the biological activity of this compound involve:

  • Binding to Enzymes/Receptors : The compound interacts with specific enzymes or receptors involved in inflammatory pathways and cellular signaling.
  • Modulation of cAMP Levels : It may influence cyclic adenosine monophosphate (cAMP) signaling pathways by interacting with exchange proteins directly activated by cAMP (EPAC), leading to downstream effects on cell function .

Case Studies and Research Findings

Several case studies have documented the efficacy of thieno[3,4-c]pyrazole derivatives:

  • Erythrocyte Protection Study : A study involving Clarias gariepinus demonstrated that treatment with thieno[3,4-c]pyrazole compounds significantly reduced oxidative damage compared to untreated controls.
  • Cancer Cell Line Studies : Research has shown that specific thieno[3,4-c]pyrazole derivatives induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial pathway engagement .

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